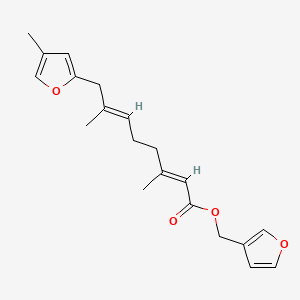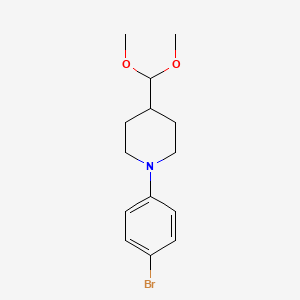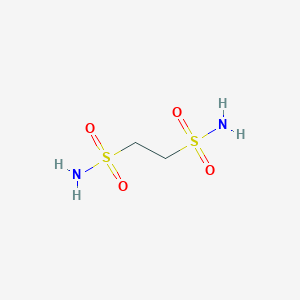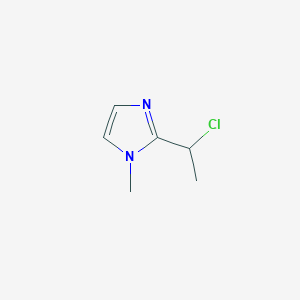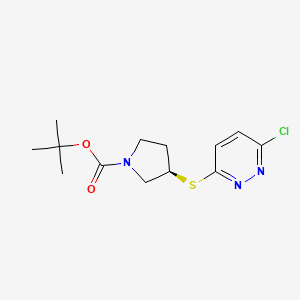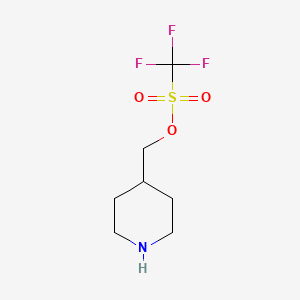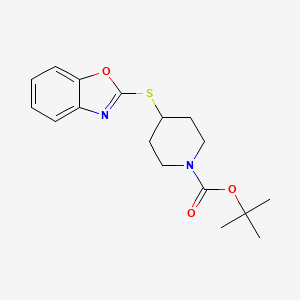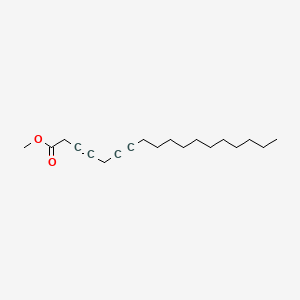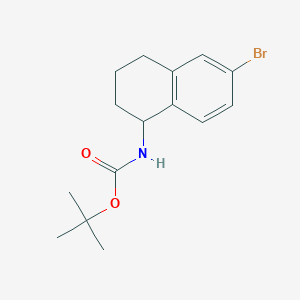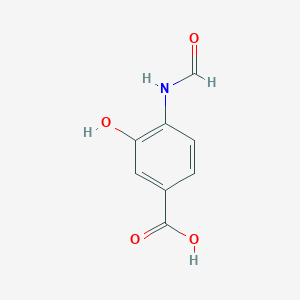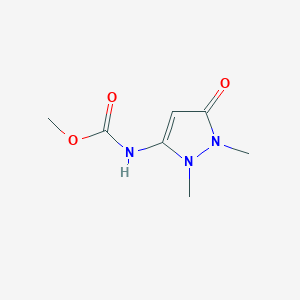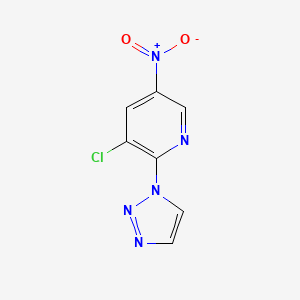
3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom, a nitro group, and a 1H-1,2,3-triazol-1-yl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 3-chloropyridine to introduce the nitro group, followed by the formation of the triazole ring through a cycloaddition reaction with an azide compound. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines can be used in the presence of a base like sodium hydroxide.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Cycloaddition Reactions: Copper(I) catalysts are often employed to facilitate the cycloaddition process.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Reduction Reactions: The major product is 3-chloro-5-amino-2-(1H-1,2,3-triazol-1-yl)pyridine.
Cycloaddition Reactions: New heterocyclic compounds with potential biological activity.
Scientific Research Applications
3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections.
Agrochemistry: The compound is used in the synthesis of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Materials Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine
- 3-Chloro-5-nitro-2-(1H-1,2,3-triazol-4-yl)pyridine
- 3-Chloro-5-nitro-2-(1H-1,2,3-triazol-5-yl)pyridine
Uniqueness
3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine is unique due to the specific positioning of the triazole ring, which influences its chemical reactivity and biological activity
Properties
Molecular Formula |
C7H4ClN5O2 |
|---|---|
Molecular Weight |
225.59 g/mol |
IUPAC Name |
3-chloro-5-nitro-2-(triazol-1-yl)pyridine |
InChI |
InChI=1S/C7H4ClN5O2/c8-6-3-5(13(14)15)4-9-7(6)12-2-1-10-11-12/h1-4H |
InChI Key |
GRECTCXPOPMHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)C2=C(C=C(C=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


